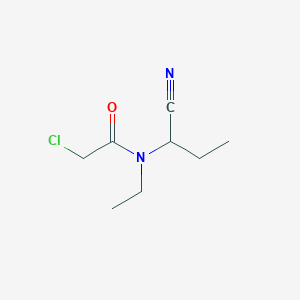![molecular formula C13H10BrNO B14590098 2-Phenyl[1,2]oxazolo[2,3-a]pyridin-8-ium bromide CAS No. 61395-18-4](/img/structure/B14590098.png)
2-Phenyl[1,2]oxazolo[2,3-a]pyridin-8-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl[1,2]oxazolo[2,3-a]pyridin-8-ium bromide is a heterocyclic compound that features a fused oxazole and pyridine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl[1,2]oxazolo[2,3-a]pyridin-8-ium bromide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with phenacyl bromide in the presence of a base, leading to the formation of the oxazole ring fused to the pyridine ring . The reaction conditions often include solvents like acetonitrile or ethanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, automated synthesis systems, and scalable purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenyl[1,2]oxazolo[2,3-a]pyridin-8-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution . Reaction conditions can vary widely but often involve solvents like dichloromethane, acetonitrile, or ethanol, and may require catalysts or specific temperature and pressure conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties .
Wissenschaftliche Forschungsanwendungen
2-Phenyl[1,2]oxazolo[2,3-a]pyridin-8-ium bromide has several scientific research applications:
Wirkmechanismus
The mechanism by which 2-Phenyl[1,2]oxazolo[2,3-a]pyridin-8-ium bromide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways . The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other heterocyclic systems such as:
Imidazole derivatives: Known for their broad range of biological activities.
Pyridinium salts: Widely studied for their reactivity and applications in various fields.
Oxazole derivatives: Noted for their diverse biological potential.
Uniqueness
What sets 2-Phenyl[1,2]oxazolo[2,3-a]pyridin-8-ium bromide apart is its unique fused ring system, which combines the properties of both oxazole and pyridine rings. This fusion results in distinct electronic and steric properties, making it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
61395-18-4 |
|---|---|
Molekularformel |
C13H10BrNO |
Molekulargewicht |
276.13 g/mol |
IUPAC-Name |
2-phenyl-[1,2]oxazolo[2,3-a]pyridin-8-ium;bromide |
InChI |
InChI=1S/C13H10NO.BrH/c1-2-6-11(7-3-1)13-10-12-8-4-5-9-14(12)15-13;/h1-10H;1H/q+1;/p-1 |
InChI-Schlüssel |
YDNWDQDXKCNCQL-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=[N+]3O2.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2(5H)-Furanone, 3-methoxy-4-[[(4-oxo-2-azetidinyl)thio]methyl]-](/img/structure/B14590043.png)
![(1E,1'E)-N,N'-(Ethane-1,2-diyl)bis[1-(4-chlorophenyl)ethan-1-imine]](/img/structure/B14590047.png)




![Ethyl(dihexyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14590081.png)
![2-Azaspiro[4.5]decane-1,3-dione, 2-(4-morpholinylmethyl)-](/img/structure/B14590092.png)
![(3R,4R)-3-[1-(Trimethylsilyl)ethenyl]-4-[(trimethylsilyl)oxy]cyclohexan-1-one](/img/structure/B14590112.png)
![5-Chloro-N-decylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14590113.png)
